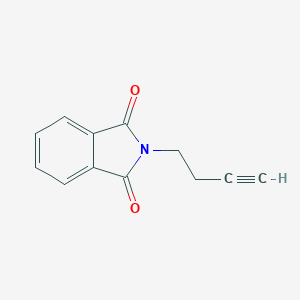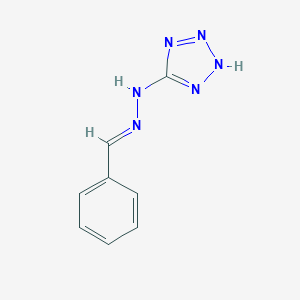
Benzaldehyde, 1H-tetrazol-5-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 1H-tetrazol-5-ylhydrazone, commonly known as Benzaldehyde hydrazone, is a chemical compound that is widely used in scientific research. It is a yellow powder that is soluble in water and has a molecular weight of 182.2 g/mol. Benzaldehyde hydrazone is a versatile compound that has been used in various fields of research, including organic chemistry, materials science, and biochemistry. In
Applications De Recherche Scientifique
Benzaldehyde hydrazone has been used in various scientific research applications, including:
1. Organic Synthesis: Benzaldehyde hydrazone is a useful reagent for the synthesis of various organic compounds, including pyrazoles, pyrimidines, and pyridazines.
2. Materials Science: Benzaldehyde hydrazone has been used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have potential applications in gas storage, separation, and catalysis.
3. Biochemistry: Benzaldehyde hydrazone has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples.
Mécanisme D'action
Benzaldehyde hydrazone acts as a chelating agent, which means that it can form coordination complexes with metal ions. The mechanism of action involves the formation of a Schiff base between the hydrazone group and the carbonyl group of the benzaldehyde molecule. The resulting complex can then bind to metal ions through the nitrogen atoms of the hydrazone group.
Effets Biochimiques Et Physiologiques
Benzaldehyde hydrazone has been shown to have antioxidant and antimicrobial properties. It can scavenge free radicals and inhibit the growth of bacteria and fungi. Benzaldehyde hydrazone has also been shown to have anticancer activity, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzaldehyde hydrazone in lab experiments is its versatility. It can be used in various fields of research and has multiple applications. Another advantage is its low toxicity, which makes it safe to handle in the laboratory. However, one limitation of using Benzaldehyde hydrazone is its sensitivity to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the research on Benzaldehyde hydrazone, including:
1. Development of new synthetic methods for Benzaldehyde hydrazone and its derivatives.
2. Investigation of the potential applications of Benzaldehyde hydrazone in catalysis and sensing.
3. Study of the mechanism of action of Benzaldehyde hydrazone in cancer cells and its potential as a cancer therapeutic.
4. Development of new materials based on Benzaldehyde hydrazone, such as MOFs and COFs, for various applications.
Conclusion:
Benzaldehyde hydrazone is a versatile compound that has multiple applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Benzaldehyde hydrazone and its derivatives could lead to the development of new materials and therapies with potential applications in various fields.
Méthodes De Synthèse
Benzaldehyde hydrazone can be synthesized by reacting benzaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction takes place under reflux conditions and produces a yellow precipitate, which is then purified by recrystallization. The chemical reaction is shown below:
C6H5CHO + N2H4.H2O → C6H5CH=N-NH2 + H2O
Propriétés
Numéro CAS |
10444-59-4 |
|---|---|
Nom du produit |
Benzaldehyde, 1H-tetrazol-5-ylhydrazone |
Formule moléculaire |
C8H8N6 |
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H8N6/c1-2-4-7(5-3-1)6-9-10-8-11-13-14-12-8/h1-6H,(H2,10,11,12,13,14)/b9-6+ |
Clé InChI |
JMOPXACZQKGJNN-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC2=NNN=N2 |
SMILES |
C1=CC=C(C=C1)C=NNC2=NNN=N2 |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=NNN=N2 |
Autres numéros CAS |
10444-59-4 |
Synonymes |
Benzaldehyde, 1H-tetrazol-5-ylhydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



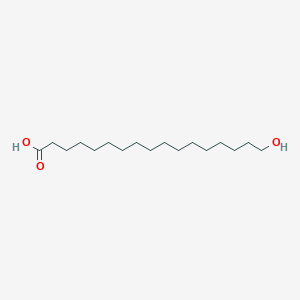
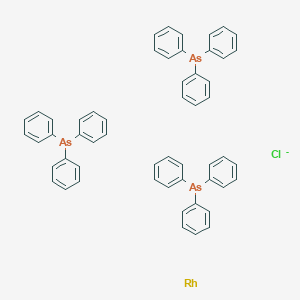
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)
![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B84100.png)
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)

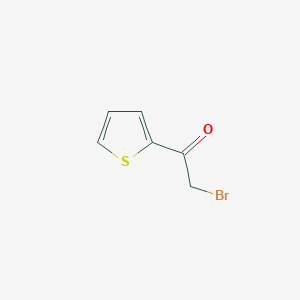
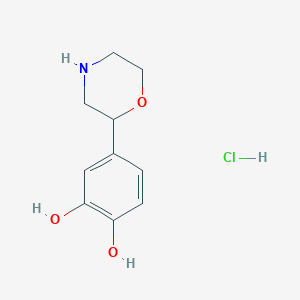
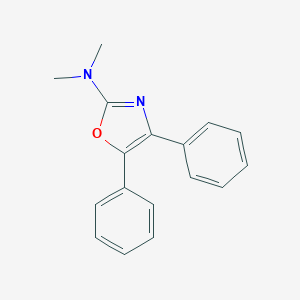

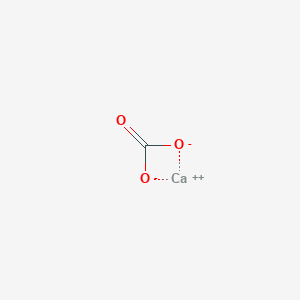
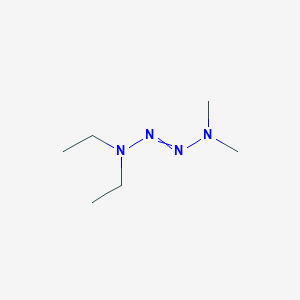
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
